Ferric oxide, red

Content Navigation

CAS Number

Product Name

IUPAC Name

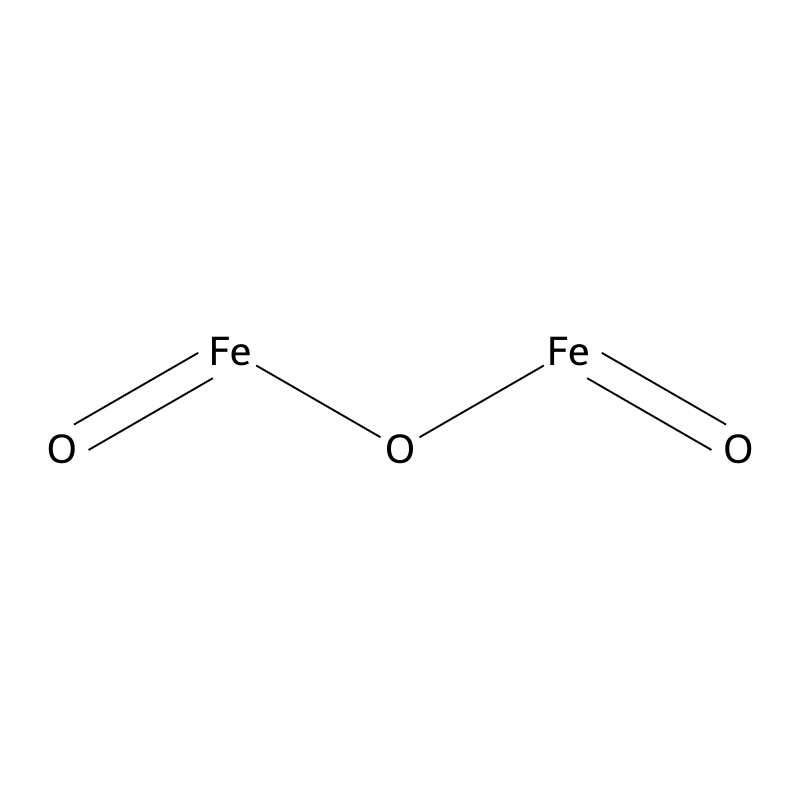

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: none

Insoluble

Canonical SMILES

Red ferric oxide, also known as hematite (α-Fe₂O₃), is the most thermodynamically stable polymorph of iron(III) oxide under ambient conditions. It is widely sourced for applications including catalysis, high-durability pigments, and as a precursor for other iron-based materials due to its chemical stability, non-toxicity, and high resistance to corrosion. Its specific rhombohedral crystal structure dictates its fundamental magnetic, electronic, and surface properties, which are distinct from other iron oxides like magnetite (Fe₃O₄) or iron oxyhydroxides like goethite (α-FeOOH), making the specific choice of the α-Fe₂O₃ phase critical for performance and reproducibility in many processes.

Substituting red ferric oxide (α-Fe₂O₃) with other common iron oxides like magnetite (Fe₃O₄) or yellow iron oxyhydroxide (goethite, α-FeOOH) can lead to process failure or substandard product performance. Magnetite possesses a different crystal structure and mixed Fe²⁺/Fe³⁺ valence states, resulting in distinct magnetic and electronic properties that are critical in applications like catalysis and energy storage. Goethite is a hydrated oxide that is thermally unstable, converting to hematite at temperatures between 250–400°C; this dehydration process makes it unsuitable for any high-temperature application where phase purity and material integrity are required from the start. Therefore, specifying the α-Fe₂O₃ polymorph is essential for processes requiring high thermal stability, specific surface chemistry, and defined electronic properties.

References

- [1] Grzybowska-Pietras, B., & Trawczyński, J. (2012). Au/Fe3O4 and Au/Fe2O3 Catalysts: Physicochemical Properties and Oxidation of CO and Propane. Catalysis Letters, 142(7), 817–825.

- [2] Pomiès, M. P., Menu, M., & Vignaud, C. (1999). Red palaeolithic pigments: natural hematite or heated goethite? Archaeometry, 41(2), 275-285.

- [3] Walter, P., Baffier, D., & Menu, M. (2001). Heated goethite and natural hematite: Can Raman spectroscopy be used to differentiate them?. Vibrational Spectroscopy, 45(2), 117-121.

Superior Cycling Stability as a Lithium-Ion Battery Anode Compared to Fe₃O₄

In comparative electrochemical testing, hollow nanofibers of α-Fe₂O₃ demonstrated significantly better long-term cycling stability as a Li-ion anode material compared to Fe₃O₄ nanofibers prepared by a similar method. After 200 cycles, the α-Fe₂O₃ electrode retained a specific capacity of 980 mAh g⁻¹. In contrast, the Fe₃O₄ electrode's capacity decayed more rapidly, retaining 572 mAh g⁻¹ after 300 cycles, indicating a lower long-term stability under galvanostatic cycling.

| Evidence Dimension | Specific Capacity Retention |

| Target Compound Data | 980 mAh g⁻¹ after 200 cycles |

| Comparator Or Baseline | Fe₃O₄ hollow nanofibers: 572 mAh g⁻¹ after 300 cycles |

| Quantified Difference | α-Fe₂O₃ shows a projected higher capacity retention over extended cycling compared to the observed decay in Fe₃O₄. |

| Conditions | Galvanostatic cycling at a current density of 100 mA g⁻¹. |

For developing next-generation batteries, this evidence shows α-Fe₂O₃ is a more robust precursor for anodes designed for long operational lifetimes.

Demonstrates Higher Catalytic Activity in CO Oxidation than Gold-Supported Fe₃O₄

When used as a support for gold nanoparticles, α-Fe₂O₃ (hematite) enables significantly higher catalytic activity for CO oxidation compared to an analogous catalyst using an Fe₃O₄ (magnetite/maghemite) support. The Au/α-Fe₂O₃ catalyst achieved 100% CO conversion at a much lower temperature (approx. 275 K / 2°C) than the Au/Fe₃O₄ catalyst, which required temperatures above 400 K (>127°C) to reach full conversion.

| Evidence Dimension | Temperature for 100% CO Conversion (T₁₀₀) |

| Target Compound Data | ~275 K (2°C) |

| Comparator Or Baseline | Au/Fe₃O₄: >400 K (>127°C) |

| Quantified Difference | Over 125 K lower activation temperature. |

| Conditions | Catalytic oxidation of CO over gold nanoparticles supported on the respective iron oxides. |

This demonstrates that for low-temperature catalytic oxidation processes, selecting α-Fe₂O₃ as the catalyst support leads to vastly superior energy efficiency and reaction rates.

Essential for High-Temperature Pigment Stability Where Goethite Fails

Red ferric oxide (α-Fe₂O₃) is inherently stable at high temperatures, retaining its crystal structure and color. In contrast, yellow iron oxyhydroxide (goethite, α-FeOOH), a common colorant substitute, is thermally unstable and irreversibly transforms into hematite at temperatures typically starting around 250-300°C. Studies show that while α-Fe₂O₃ can be heated to 1100°C before significant color changes occur due to particle sintering, goethite undergoes complete chemical and structural transformation at much lower temperatures, making it unsuitable as a primary pigment for applications involving firing or high-temperature curing.

| Evidence Dimension | Thermal Stability / Phase Transformation Temperature |

| Target Compound Data | Stable as α-Fe₂O₃ up to high temperatures (>1000°C) |

| Comparator Or Baseline | Goethite (α-FeOOH): Dehydrates and transforms to α-Fe₂O₃ at 250-300°C |

| Quantified Difference | At least 700°C higher structural stability threshold. |

| Conditions | Heating in air for pigment processing or application curing. |

For manufacturing ceramics, high-temperature coatings, or plastics processed at elevated temperatures, procuring α-Fe₂O₃ is non-negotiable to ensure color consistency and product integrity.

Morphology-Dependent Catalytic Activity Outperforms Amorphous or Alternative Crystalline Facets

The catalytic performance of α-Fe₂O₃ is highly dependent on its specific morphology and exposed crystal facets, making the choice of a well-defined material critical over crude or mixed-morphology alternatives. In the catalytic deep oxidation of ethane, nanosphere-like α-Fe₂O₃ showed significantly higher activity than nanocube or nanorod forms. The nanospheres achieved 90% ethane conversion (T₉₀) at 408°C, whereas nanocubes and nanorods required higher temperatures of 442°C and 460°C, respectively, to reach the same conversion level. This performance difference is linked to the lower formation energy of oxygen vacancies on the exposed facets of the nanospheres.

| Evidence Dimension | Temperature for 90% Ethane Conversion (T₉₀) |

| Target Compound Data | Nanosphere α-Fe₂O₃: 408°C |

| Comparator Or Baseline | Nanocube α-Fe₂O₃: 442°C; Nanorod α-Fe₂O₃: 460°C |

| Quantified Difference | 34-52°C lower temperature requirement compared to other morphologies. |

| Conditions | Deep oxidation of ethane over α-Fe₂O₃ catalysts with controlled morphologies. |

This highlights that for catalysis, procuring α-Fe₂O₃ with a specified morphology is crucial for maximizing activity and process efficiency, as generic forms are not interchangeable.

Precursor for High-Stability Anode Materials in Long-Life Lithium-Ion Batteries

Based on its demonstrated ability to maintain high specific capacity over hundreds of cycles compared to Fe₃O₄, α-Fe₂O₃ is the indicated choice for research and development of durable anode materials for applications requiring extended battery life, such as electric vehicles and grid storage.

High-Performance Pigments for Ceramics, Refractory Coatings, and High-Temperature Plastics

The intrinsic thermal stability of the α-Fe₂O₃ crystal structure, unlike the thermally labile goethite (α-FeOOH), makes it the only suitable choice for applications involving high processing temperatures. Procuring pure hematite ensures color fidelity and material integrity in products like ceramic glazes, industrial coatings, and heat-resistant polymers.

Efficient Catalyst Supports for Low-Temperature Oxidation Reactions

The ability of α-Fe₂O₃ to support catalysts that achieve complete CO oxidation at temperatures over 125°C lower than Fe₃O₄-supported catalysts makes it the preferred material for designing energy-efficient catalytic converters and air purification systems.

Morphology-Specific Catalysts for Selective Hydrocarbon Oxidation

Given the strong dependence of catalytic activity on crystal morphology, procuring α-Fe₂O₃ with a controlled, specified shape (e.g., nanospheres) is critical for processes like ethane oxidation. This ensures optimal reaction kinetics and higher process efficiency compared to using generic, undefined iron oxide powders.

References

- [1] Wang, L., Yu, Y., Chen, P. C., Zhang, D. W., & Chen, C. H. (2013). Synthesis of α-Fe2O3, Fe3O4 and Fe2N magnetic hollow nanofibers as anode materials for Li-ion batteries. Journal of Materials Chemistry A, 1(39), 12246-12252.

- [2] Pomiès, M. P., Menu, M., & Vignaud, C. (1999). Red palaeolithic pigments: natural hematite or heated goethite?. Archaeometry, 41(2), 275-285.

- [3] Sobczak, J. W., et al. (2012). Au/Fe3O4 and Au/Fe2O3 Catalysts: Physicochemical Properties and Oxidation of CO and Propane. Catalysis Letters, 142(7), 817-825.

- [4] Li, Z., et al. (2019). In-Depth Understanding of the Morphology Effect of α-Fe2O3 on Catalytic Ethane Destruction. ACS Applied Materials & Interfaces, 11(12), 11463-11473.

Physical Description

Reddish-brown solid; Note: Exposure to fume may occur during the arc-welding of iron; [NIOSH] Insoluble in water; [CHEMINFO]

REDDISH BROWN-TO-BLACK CRYSTALS OR POWDER.

Reddish-brown solid.

Reddish-brown solid. [Note: Exposure to fume may occur during the arc-welding of iron.]

A fine, red powder of ferric oxide. [Note: Usually used in cake form or impregnated in paper or cloth.]

Color/Form

Reddish or blueish-black powder

Steel gray to red hexagonal

Red-brown solid. /Iron oxide dust and fume, as Fe/

A fine, red powder of ferric oxide. /Rouge/

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

5.24 g/cm³

5.24

Melting Point

1539 °C

1565Â °C

2664 °F

2849 °F

Therapeutic Uses

Covalent attachment, through a phosphonate anchor, of hydrophilic pegylated dendrons on iron oxide nanoparticles results in versatile, robust, and highly relaxing MRI contrast agents. /Iron oxide nanoparticles/

Magnetic iron oxide nanoparticles are considered for various diagnostic and therapeutic applications in brain including their use as contrast agent for magnetic resonance imaging or as tool for magnetic drug delivery. /Iron oxide nanoparticles/

Iron oxide nanoparticles are the most widely used T(2)/T(2)* contrast agents and for biomedical research purposes, one of the main applications is the in vitro labeling of stem or therapeutic cells, allowing them to be subsequently tracked in vivo upon transplantation. /Iron oxide nanoparticles/

For more Therapeutic Uses (Complete) data for FERRIC OXIDE (8 total), please visit the HSDB record page.

Mechanism of Action

... /It has been/ suggested that ferric oxide serves as a carcinogenic cofactor either by retarding the clearance of inhaled carcinogens or by inducing cytopathological changes which make the cells of the respiratory tract more prone to develop cancer when exposed to carcinogenic substances.

Vapor Pressure

0 mmHg (approx)

Other CAS

1309-37-1

Absorption Distribution and Excretion

Considerable dust may be caught in respirable dust may be caught in resp tract defenses and gotten rid of in sputum, well known to worker because of its rust color.

Normal epithelium prevented deposited Fe2O3 particles from penetrating to connective tissue compartment.

Iron oxide converted to ferritin and hemosiderin in all epithelial cells except mucous cells. Fe content increased over time. Ferritin and hemosiderin, not ferric oxide, noted in connective tissue cells in submocosa.

For more Absorption, Distribution and Excretion (Complete) data for FERRIC OXIDE (9 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

Biological Half Life

Use Classification

Cosmetics -> Cosmetic colorant

Methods of Manufacturing

Involves the dehydration of synthetic yellow iron oxides in furnaces using controlled temperatures and oxidizing conditions

In Europe ... synthetic red iron oxide is produced by oxidizing the FeO portion of Fe3O4 (black iron oxide) under controlled heating and oxidation conditions

Red iron oxide is formed by atomizing iron pentacarbonyl and burning in an excess of air.

... Prepared synthetically by heating brown iron hydroxide oxide.

General Manufacturing Information

Miscellaneous Manufacturing

Wholesale and Retail Trade

Photographic Film, Paper, Plate, and Chemical Manufacturing

Mining (except Oil and Gas) and support activities

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Other (requires additional information)

Adhesive Manufacturing

Petroleum Refineries

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Transportation Equipment Manufacturing

Paint and Coating Manufacturing

Machinery Manufacturing

Agriculture, Forestry, Fishing and Hunting

All Other Basic Organic Chemical Manufacturing

Pharmaceutical and Medicine Manufacturing

Plastics Product Manufacturing

Printing Ink Manufacturing

Fabricated Metal Product Manufacturing

Rubber Product Manufacturing

Synthetic Dye and Pigment Manufacturing

Wood Product Manufacturing

Petrochemical Manufacturing

Not Known or Reasonably Ascertainable

Plastics Material and Resin Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Furniture and Related Product Manufacturing

Custom Compounding of Purchased Resins

All Other Chemical Product and Preparation Manufacturing

Primary Metal Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Construction

Iron oxide (Fe2O3): ACTIVE

... As source of iron in salt blocks and feeds. ... FDA for many years permitted misleading claims or inferences that it was source of iron ... subsequent biologic availability trials in rats, chicks, cattle, and sheep ... confirmed ... worthlessness as source of iron. ... Used as tracer of feeds ... in nutrition studies.

More than 3-4% of oxide of iron will make sticky superphosphate

Although the supply of natural iron oxide pigments is adequate to satisfy pigment demand, synthetic products have been developed which have better uniformity, strength, and brilliance compared to natural pigments

Usually used in cake form or impregnated in paper or cloth.

Interactions

The association of small quantities of ferric oxide with benzo(a)pyrene (BaP) appears to increase in vivo the toxic effect of BaP. The effect of Fe2O3 may be mediated by the recruitment of alveolar macrophages. These cells would contribute to the production of toxic and carcinogenic BaP metabolites and would stimulate development of tumors by producing cellular mediators of inflammation. In order to understand the mechanism of the synergic effect, ... male Sprague Dawley rats 3 weeks of age /were instilled/ with a single dose: Fe2O3 (3 mg) or BaP (3 mg)/combination Fe2O3-BaP (3 mg-3 mg) in 200 microliters of physiological saline solution. Control group of identical size (treated with physiological saline solutions and untreated) were used for this study. Animals were sacrificed 48 hours after instillation and a bronchoalveolar lavage (BAL) was performed. ... An increased malonaldehyde level /was observed/ for rats intoxicated with Fe2O3 (123%), BaP (31%) and Fe2O3 + BaP (56%). The levels of PMN elastase and cathepsin B and L were increased: Fe2O3 (51-58%), BaP (52-27%). This effect was not seen for rats intoxicated by Fe2O3 + BaP. The free alpha(1)-antitrypsin was decreased with the three toxics (Fe2O3: 44%--BaP: 42%--Fe2O3: 41%). The inhibitory capacity of alpha(1)-antitrypsin was lower in groups of rats instilled with toxics.

... The fibrogenic potential of quartz, quartz and ferric oxide administered together, fibrous glass, and hydrated alumina were studied by multiple intratracheal instillation in groups of male Lak:LVG Syrian golden hamsters. Dose-related decreases in survival were evident for the groups instilled with the two highest doses of quartz or quartz and ferric oxide. Instillation of quartz or quartz and ferric oxide induced the greatest pulmonary fibrosis in response to the materials tested. However, the dense fibrous tissue present in the lungs in classical human silicosis and in experimental silicosis of rats was not observed in this study... /Ferric oxide/

The repeated intratracheal instillation, in hamsters, of ferric oxide suspended in normal saline did not give rise to lung tumors. However, given together with benzo(a)pyrene or with systemically administered diethylnitrosamine, an increased yield of lung tumors was obtained. Ferric oxide was thought to be a carcinogenic cofactor, possibly acting by retarding clearance of an inhaled carcinogen or by inducing cytopathological changes that make the cells of the respiratory tract more susceptible to carcinogens.

... Sprague Dawley rats 10 d of age were exposed by inhalation to two different concentrations of ultrafine iron particles (30 or 100 ug/cu m) in combination with soot particles adjusted to maintain a total particle concentration of 250 ug/cu m. Exposure at 10 d and again at 23 d of age was for 6 hr/d for 3 d. Oxidative stress was observed at both Fe concentrations in the form of significant elevations in glutathione disulfide (GSSG) and GSSG/glutathione (GSH) ratio and a reduction in ferric/reducing antioxidant power in bronchoalveolar lavage. A significant decrease in cell viability associated with significant increases in lactate dehydrogenase (LDH) activity, interleukin-1-beta (IL-1beta), and ferritin expression was noted following exposure to particles containing the highest Fe concentration. Iron from these particles was shown to be bioavailable in an in vitro assay using the physiologically relevant chelator, citrate. Data indicate that combined Fe and soot particle exposure induces oxidative injury, cytotoxicity and pro-inflammatory responses in the lungs of neonatal rats. /Iron particles/